An In-Depth Technical Guide to 4-Bromo-2-(tert-butyl)-1-chlorobenzene
An In-Depth Technical Guide to 4-Bromo-2-(tert-butyl)-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(tert-butyl)-1-chlorobenzene is a substituted aromatic hydrocarbon of significant interest in the field of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to a chlorine atom and para to a bromine atom, presents both steric and electronic features that can be strategically exploited in the design of novel molecules. This guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, and foreseeable applications, particularly as a building block in the development of new pharmaceutical agents. The structural arrangement of a bulky tert-butyl group alongside two different halogen atoms offers multiple reaction sites for further chemical transformations, making it a versatile intermediate.
Chemical Identity and Properties
The fundamental identification and key physicochemical properties of 4-Bromo-2-(tert-butyl)-1-chlorobenzene are summarized below. It is important to note that while some properties are computationally derived, they provide a valuable starting point for experimental design.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 1251032-65-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrCl | [1] |
| Molecular Weight | 247.56 g/mol | [1] |
| IUPAC Name | 1-Bromo-4-(tert-butyl)-2-chlorobenzene | [1] |
| Synonyms | Benzene, 1-bromo-2-chloro-4-(1,1-dimethylethyl)- | [1] |
| Computed XLogP3 | 4.9 | [1] |
| Purity (typical) | ≥96% | Not specified in search results |
| Appearance | Not specified | Not specified in search results |
| Boiling Point | Not specified | Not specified in search results |
| Melting Point | Not specified | Not specified in search results |
| Density | Not specified | Not specified in search results |
Strategic Synthesis
The synthesis of 4-Bromo-2-(tert-butyl)-1-chlorobenzene can be approached through several logical pathways, leveraging established electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring are the paramount consideration in designing a viable synthetic route.
Logical Synthesis Pathway:
A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted benzene. The order of introduction of the functional groups is critical to achieve the desired isomeric product.
Figure 1: Proposed Synthesis Workflow. This diagram illustrates a potential two-step synthesis of 4-Bromo-2-(tert-butyl)-1-chlorobenzene starting from chlorobenzene.
Step-by-Step Methodology:
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Friedel-Crafts Alkylation of Chlorobenzene:
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Rationale: The initial step involves the introduction of the tert-butyl group onto the chlorobenzene ring. The chloro group is an ortho-, para-director. Due to the steric hindrance of the chloro group, the bulky tert-butyl group will predominantly add to the para position, yielding 4-tert-butyl-1-chlorobenzene.
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Protocol:
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To a stirred solution of chlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Cool the mixture in an ice bath.
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Slowly add tert-butyl chloride (2-chloro-2-methylpropane).
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Allow the reaction to proceed at low temperature and then warm to room temperature.
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Quench the reaction by carefully adding water or dilute hydrochloric acid.
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Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Purify the resulting 4-tert-butyl-1-chlorobenzene by distillation or chromatography. A patent for a similar synthesis of 4-tert-butyl-1-chlorobenzene suggests using a complex acid catalyst, HAlCl4, formed from the reaction of hydrogen chloride with aluminum chloride[1].
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Electrophilic Bromination of 4-tert-Butyl-1-chlorobenzene:
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Rationale: The second step is the bromination of the intermediate. Both the chloro and tert-butyl groups are ortho-, para-directors. The para position is blocked by the tert-butyl group. The directing influence of both groups will therefore favor the substitution of bromine at one of the ortho positions relative to the chloro group. The tert-butyl group's steric bulk will likely direct the incoming bromine to the less hindered ortho position, which is also ortho to the tert-butyl group.
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Protocol:
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Dissolve 4-tert-butyl-1-chlorobenzene in a suitable solvent (e.g., dichloromethane or acetic acid).
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Add a catalytic amount of iron filings or iron(III) bromide (FeBr₃).
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Slowly add a stoichiometric amount of bromine (Br₂) to the mixture, maintaining a controlled temperature.
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Stir the reaction mixture until the bromine color disappears.
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Wash the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.
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Dry the organic layer and remove the solvent.
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The crude product can be purified by recrystallization or column chromatography to yield 4-Bromo-2-(tert-butyl)-1-chlorobenzene.
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Applications in Drug Development and Medicinal Chemistry
Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct applications of 4-Bromo-2-(tert-butyl)-1-chlorobenzene in marketed drugs are not explicitly documented, its structure suggests its utility as a versatile intermediate.
Potential Roles:
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Scaffold for Complex Molecules: The bromine and chlorine atoms provide orthogonal handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the sequential and selective introduction of different functional groups, enabling the construction of complex molecular architectures. Aromatic halides are frequently utilized as precursors for creating intricate molecular frameworks in modern drug design[2].
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Modulation of Physicochemical Properties: The tert-butyl group imparts significant lipophilicity, which can enhance membrane permeability. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
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Intermediate for Bioactive Compounds: This compound can serve as a precursor for synthesizing molecules with potential therapeutic activities, such as kinase inhibitors or enzyme regulators[2]. For instance, related 4-bromo-2-chlorophenyl-based compounds have shown in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria[3].
Analytical Characterization (Predicted)
Detailed experimental spectral data for 4-Bromo-2-(tert-butyl)-1-chlorobenzene is not widely available. However, based on its structure, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the tert-butyl protons (~1.3 ppm).- Three signals in the aromatic region (7.0-7.6 ppm), likely exhibiting complex splitting patterns due to ortho and meta coupling. |
| ¹³C NMR | - Two signals for the tert-butyl group (quaternary carbon and methyl carbons).- Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogens and the electron-donating effect of the tert-butyl group. |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons.- C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹).- Characteristic C-Br and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Experimental Protocol for Analytical Characterization:
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Sample Preparation: Dissolve a small amount of purified 4-Bromo-2-(tert-butyl)-1-chlorobenzene in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, the sample can be analyzed as a neat liquid or a KBr pellet if solid. For mass spectrometry, the sample can be introduced directly or via a GC inlet.
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¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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IR Spectroscopy: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) to observe the molecular ion and fragmentation patterns.
Safety and Handling
As with any halogenated aromatic compound, 4-Bromo-2-(tert-butyl)-1-chlorobenzene should be handled with appropriate safety precautions.
GHS Hazard Statements (Predicted based on similar compounds):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-2-(tert-butyl)-1-chlorobenzene is a chemical intermediate with considerable potential in synthetic and medicinal chemistry. Its unique substitution pattern offers a platform for the strategic development of complex molecules. While detailed experimental data for this specific compound is limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from the behavior of analogous structures. Further empirical investigation into its physical properties, reactivity, and biological activity is warranted to fully unlock its potential in drug discovery and materials science.
References
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PubChem. 1-Bromo-4-(tert-butyl)-2-chlorobenzene. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis method of 4-tert-butyl-1-chlorobenzene. CN102976885A.
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Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. [Link]
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NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
